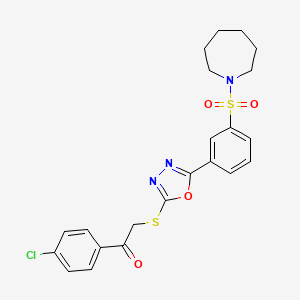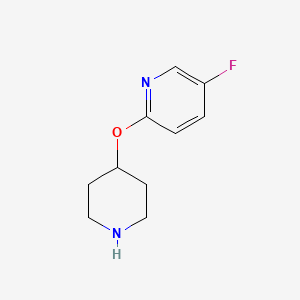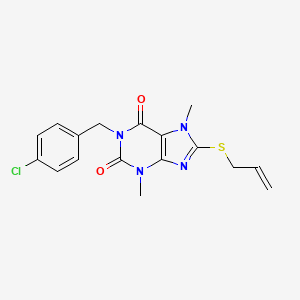![molecular formula C18H15ClN2O6S B3411472 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-chloro-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide CAS No. 919702-29-7](/img/structure/B3411472.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-chloro-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
Vue d'ensemble
Description
The compound is an organic molecule that contains a benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl), a chlorobenzamide group (2-chloro-5-benzamide), and an isothiazolidine dioxide group (1,1-dioxido-3-oxoisothiazolidin-2-yl) . These groups are common in various pharmaceuticals and synthetic organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray crystallography, as is common for organic compounds . This would provide detailed information about the arrangement of atoms in the molecule and the angles between bonds.Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the benzodioxole group might undergo electrophilic aromatic substitution, while the isothiazolidine dioxide group might participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties would depend on factors like the compound’s molecular structure and the functional groups present .Applications De Recherche Scientifique
Antitumor Activities
Compounds with similar structures have shown potent antitumor activities against various cancer cell lines . For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some of these compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .
Apoptosis Induction
Certain compounds with similar structures have been found to induce apoptosis in cancer cells . For example, compound C27 was found to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line .
Cell Cycle Arrest
Similar compounds have been found to cause cell cycle arrest in cancer cells . As mentioned above, compound C27 was found to cause both S-phase and G2/M-phase arrests in the HeLa cell line .
COX Inhibitors
Benzodioxole derivatives have been found to act as COX inhibitors . These compounds were found to have potent activity against both COX1 and COX2 enzymes .
Cytotoxic Agents
Benzodioxole derivatives have also been used as cytotoxic agents . These compounds were found to have cytotoxic activity against various cancer cell lines at higher concentration ranges .
Sensor Development
Compounds with similar structures have been used in the development of sensors . For example, a simple, sensitive, and selective Pb2+ sensor was developed based on (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O6S/c19-14-3-2-12(21-17(22)5-6-28(21,24)25)8-13(14)18(23)20-9-11-1-4-15-16(7-11)27-10-26-15/h1-4,7-8H,5-6,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEFFJBZNXCYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Chlorophenyl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3411392.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B3411393.png)


![1-butyl-4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3411409.png)
![Ethyl 2-[6-(2,3-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3411412.png)


![ethyl 2-(3-(3-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B3411442.png)
![N-(3'-acetyl-7-chloro-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3411458.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide](/img/structure/B3411467.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3411485.png)
![4-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3411488.png)
![2-chloro-6-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3411492.png)